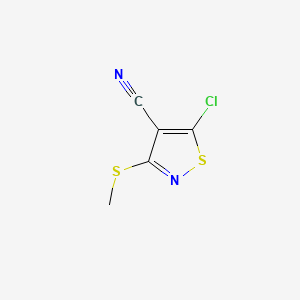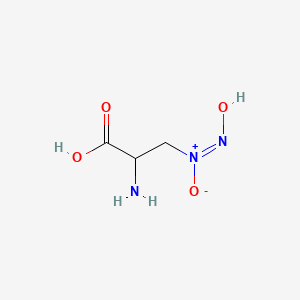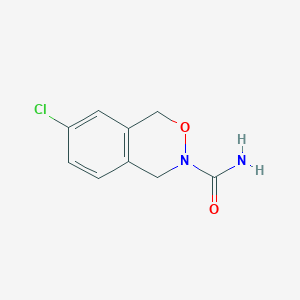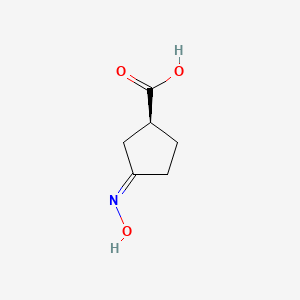
4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methylthio-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C5H3ClN2S. It is a member of the isothiazole family, which is known for its diverse biological activities and industrial applications . This compound is characterized by the presence of a chloro group, a methylthio group, and a carbonitrile group attached to an isothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile typically involves the reaction of 3-methylthio-4-isothiazolecarbonitrile with a chlorinating agent. One common method is the chlorination of 3-methylthio-4-isothiazolecarbonitrile using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
3-Methylthio-4-isothiazolecarbonitrile+SOCl2→5-Chloro-3-methylthio-4-isothiazolecarbonitrile+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-methylthio-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under mild conditions.
Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.
Major Products Formed
Substitution: 5-Amino-3-methylthio-4-isothiazolecarbonitrile, 5-Thio-3-methylthio-4-isothiazolecarbonitrile.
Oxidation: 5-Chloro-3-methylsulfoxide-4-isothiazolecarbonitrile, 5-Chloro-3-methylsulfone-4-isothiazolecarbonitrile.
Reduction: 5-Chloro-3-methylthio-4-isothiazoleamine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methylthio-4-isothiazolecarbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile is primarily attributed to its ability to interact with biological macromolecules. The isothiazole ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . Additionally, the chloro and methylthio groups enhance the compound’s reactivity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylchloroisothiazolinone (MCI): A widely used biocide with similar structural features, including a chloro and isothiazole moiety.
Methylisothiazolinone (MI): Another biocide with a similar isothiazole ring but lacking the chloro group.
Uniqueness
5-Chloro-3-methylthio-4-isothiazolecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other isothiazole derivatives. The combination of the chloro, methylthio, and carbonitrile groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
54798-93-5 |
|---|---|
Molekularformel |
C5H3ClN2S2 |
Molekulargewicht |
190.7 g/mol |
IUPAC-Name |
5-chloro-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S2/c1-9-5-3(2-7)4(6)10-8-5/h1H3 |
InChI-Schlüssel |
QCEAOTTUBMXSIS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NSC(=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)



![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)

![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)




![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
